N(6)-Hydroxymethyladenosine

Descripción general

Descripción

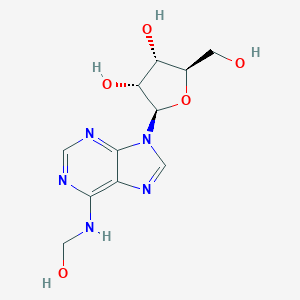

N(6)-Hydroxymethyladenosine (hm6A) is a modified nucleoside found in RNA molecules. It is formed by the oxidation of N(6)-methyladenosine (m6A) by a family of enzymes known as the AlkB homologs. The discovery of hm6A has opened up new avenues of research in the field of RNA modification and has led to a better understanding of the role of RNA modifications in gene expression.

Aplicaciones Científicas De Investigación

RNA Methylation and Modification

N(6)-Hydroxymethyladenosine (hm6A) and its related modifications play significant roles in RNA metabolism. It has been identified as an intermediate modification in mRNA, impacting cellular pathways through RNA-protein interactions and gene expression regulation (Fu et al., 2013). Further research revealed hm6A as a new intermediate in the oxidation of N6-methyladenosine (m6A), showing its role in oxidative demethylation and its transformation into adenosine (Wu et al., 2015).

Role in mRNA Translation and Splicing

The m6A modification, closely related to hm6A, influences mRNA translation efficiency and splicing. It's a dynamic control mechanism for mRNA metabolism, affecting protein synthesis and gene expression (Wang et al., 2015). The nuclear m6A reader protein YTHDC1, for example, impacts mRNA splicing and highlights the crucial role of this RNA methylation in transcriptome-wide splicing changes (Roundtree & He, 2016).

Epitranscriptome Complexity

m6A modifications in RNA are implicated in various RNA metabolic processes and contribute to the complexity of the epitranscriptome. This modification plays a role in alternative RNA isoforms and is regulated by cell-type specificity (Molinie et al., 2016).

Cancer Research Applications

Emerging studies indicate that m6A and its regulators, including hm6A, play significant roles in various cancers, including breast cancer. Dysregulation of m6A-related effectors is pivotal in cancer pathogenesis (Wang et al., 2020).

Predictive Models and Bioinformatics

Deep learning methods like DeepM6ASeq-EL have been developed to predict m6A sites in RNA sequences. These computational tools provide insights into the methylation sites, furthering our understanding of RNA modifications in biological processes (Chen et al., 2021).

RNA Processing and Fertility

ALKBH5, a mammalian RNA demethylase, impacts RNA metabolism by reversing m6A in mRNA. This activity affects mRNA export, RNA metabolism, and is crucial for male fertility, highlighting the broader physiological implications of RNA modifications (Zheng et al., 2013).

Propiedades

IUPAC Name |

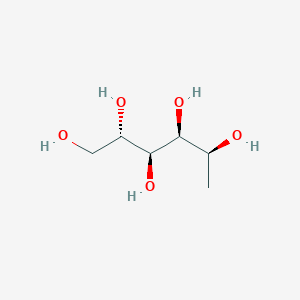

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(hydroxymethylamino)purin-9-yl]oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5O5/c17-1-5-7(19)8(20)11(21-5)16-3-14-6-9(15-4-18)12-2-13-10(6)16/h2-3,5,7-8,11,17-20H,1,4H2,(H,12,13,15)/t5-,7-,8-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDSMLAYSJRQEGM-IOSLPCCCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)NCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)NCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60913006 | |

| Record name | N-(Hydroxymethyl)-9-pentofuranosyl-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60913006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

98897-14-4 | |

| Record name | N(6)-Hydroxymethyladenosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098897144 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(Hydroxymethyl)-9-pentofuranosyl-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60913006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

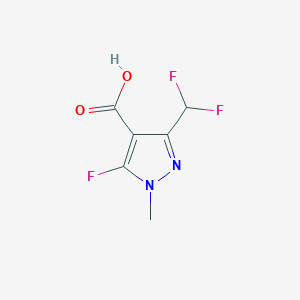

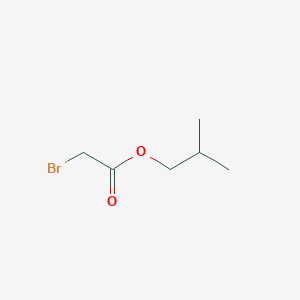

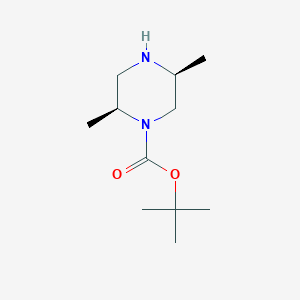

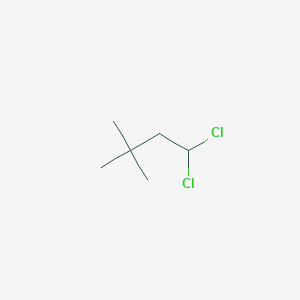

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

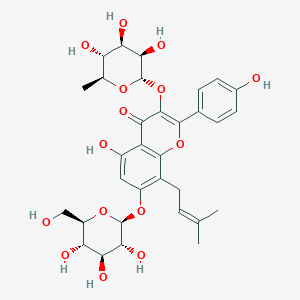

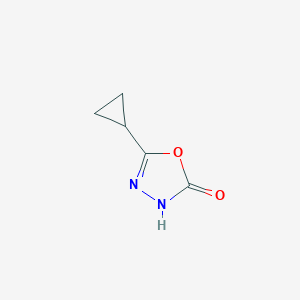

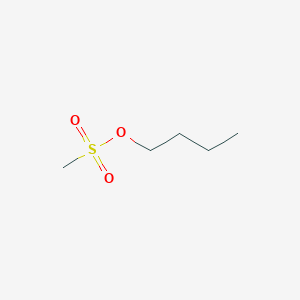

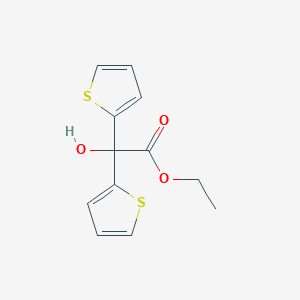

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[Lys5,MeLeu9,Nle10]-NKA(4-10)](/img/structure/B109922.png)

![Potassium;2-[5-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]penta-2,4-dienylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate](/img/structure/B109932.png)

![4-Bromo-2-benzofuran-1[3H]-one](/img/structure/B109934.png)